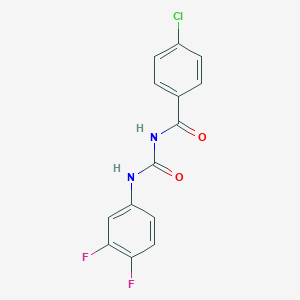![molecular formula C15H13F3N2O3S B284275 Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of pyrimidine derivatives and is synthesized through a series of chemical reactions.
Mécanisme D'action
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add a methyl group to DNA, leading to gene silencing. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate also inhibits the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting these enzymes, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate can prevent epigenetic dysregulation and restore normal gene expression.
Biochemical and Physiological Effects
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Additionally, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been found to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate is also relatively inexpensive compared to other compounds used in epigenetic research. However, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate. One potential area of research is the development of novel Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate derivatives with enhanced therapeutic properties. Another area of research is the investigation of the role of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate in epigenetic regulation and its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate for therapeutic purposes.
Méthodes De Synthèse
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate is synthesized through a series of chemical reactions, starting with the reaction between 2-amino-4-methoxy-6-trifluoromethylpyrimidine and 4-methoxyphenylacetic acid. This reaction results in the formation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine. The next step involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine with carbon disulfide and methyl iodide, resulting in the formation of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate.
Applications De Recherche Scientifique
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has also been shown to inhibit the activity of various enzymes, including DNA methyltransferases and histone deacetylases, which play a crucial role in epigenetic regulation. This makes Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate a potential candidate for the treatment of various cancers and other diseases that involve epigenetic dysregulation.
Propriétés
Formule moléculaire |
C15H13F3N2O3S |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
methyl 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-10-5-3-9(4-6-10)11-7-12(15(16,17)18)20-14(19-11)24-8-13(21)23-2/h3-7H,8H2,1-2H3 |
Clé InChI |
PLUKNIHNTSYDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)







![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)